molecular formula C27H34O8 B13079422 KadsufolinA

KadsufolinA

Katalognummer: B13079422
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: QBQZUJXIFPQTNV-IDGGIGOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KadsufolinA is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KadsufolinA typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to yield the final product. Common synthetic routes include:

    Step 1: Formation of intermediate A through a condensation reaction.

    Step 2: Conversion of intermediate A to intermediate B via a reduction reaction.

    Step 3: Final cyclization to form this compound under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Large-scale reactors: To handle the volume of reactants.

    Controlled temperature and pressure: To maintain optimal reaction conditions.

    Purification processes: Such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

KadsufolinA undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced to form different reduced forms.

    Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.

Major Products

Wissenschaftliche Forschungsanwendungen

KadsufolinA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of KadsufolinA involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to receptors: On the surface of cells, triggering a cascade of intracellular events.

    Modulate enzyme activity: Affecting various metabolic pathways.

    Influence gene expression: Leading to changes in cellular function and behavior.

Vergleich Mit ähnlichen Verbindungen

KadsufolinA is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Include compounds like KadsufolinB and KadsufolinC, which share structural similarities but differ in their reactivity and applications.

    Uniqueness: this compound is unique due to its specific binding affinity to certain receptors and its stability under various conditions.

Eigenschaften

Molekularformel

C27H34O8

Molekulargewicht

486.6 g/mol

IUPAC-Name

[(8R)-3,4,5,14,15,16-hexamethoxy-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H34O8/c1-9-15(2)27(28)35-18-12-10-11-16-13-19(29-3)23(31-5)25(33-7)21(16)22-17(18)14-20(30-4)24(32-6)26(22)34-8/h9,13-14,18H,10-12H2,1-8H3/b15-9-/t18-/m1/s1

InChI-Schlüssel

QBQZUJXIFPQTNV-IDGGIGOKSA-N

Isomerische SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCCC2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)OC)OC)OC)OC

Kanonische SMILES

CC=C(C)C(=O)OC1CCCC2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)OC)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.